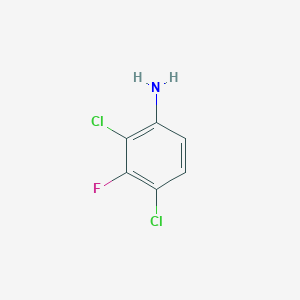

2,4-Dichloro-3-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBWZLHNQCQDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650424 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-93-6 | |

| Record name | 2,4-Dichloro-3-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Polychlorofluoroanilines

An In-depth Technical Guide to 2,4-Dichloro-3-fluoroaniline (CAS: 443-93-6)

In the landscape of modern medicinal and agricultural chemistry, halogenated aromatic amines serve as foundational scaffolds for constructing complex, biologically active molecules. The specific placement of chlorine and fluorine atoms on an aniline ring profoundly influences a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity.[1][2][3] this compound is a key building block whose unique substitution pattern offers a versatile platform for chemical innovation. This guide provides an in-depth technical overview of its synthesis, chemical behavior, applications, and handling, designed for researchers, chemists, and drug development professionals. Its utility as a pharmaceutical and agrochemical intermediate makes a thorough understanding of its properties essential for leveraging its full potential in organic synthesis.[4][5]

Section 1: Core Physicochemical & Spectroscopic Profile

A precise understanding of a compound's physical and spectral properties is the bedrock of its application in controlled chemical synthesis. These parameters dictate storage conditions, solvent choices, and the analytical methods required for quality control.

Physicochemical Properties

The properties of this compound are summarized below. This data is critical for process design, including reaction temperature control and purification strategies like distillation or recrystallization.

| Property | Value | Source(s) |

| CAS Number | 443-93-6 | [6][7] |

| Molecular Formula | C₆H₄Cl₂FN | [6][8] |

| Molecular Weight | 180.01 g/mol | [4][6] |

| Appearance | Solid (Typical) | N/A |

| Boiling Point | 254.4 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.5 ± 0.1 g/cm³ | [6] |

| Flash Point | 107.6 ± 25.9 °C | [6] |

| LogP (Octanol/Water) | 3.41 | [6] |

| Storage | Room temperature, dry, sealed, keep in dark place | [4][9] |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region, with coupling patterns influenced by the adjacent chlorine and fluorine atoms. The amine (NH₂) protons will appear as a broad singlet, the chemical shift of which is sensitive to solvent and concentration.[12][13]

-

¹³C NMR: The carbon spectrum will display six unique signals for the aromatic carbons, with the carbon atoms bonded to fluorine exhibiting characteristic splitting (C-F coupling).[11][14]

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M, M+2, M+4), confirming the elemental composition.[10][15]

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and vibrations corresponding to the halogen-substituted aromatic ring.[11][15]

Section 2: Synthesis and Manufacturing

The synthesis of polychlorofluoroanilines typically involves multi-step pathways that require careful control of reaction conditions to ensure high yield and purity while minimizing side reactions such as dehalogenation.[16][17] A plausible and industrially relevant approach for this compound involves the nitration of a suitable precursor followed by reduction.

Proposed Synthetic Workflow

A logical synthetic route starts with 1,3-dichloro-2-fluorobenzene, a readily available starting material. This precursor is first nitrated to introduce a nitro group, which is then subsequently reduced to the target aniline.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Reduction of Nitro-Intermediate

This protocol describes the reduction of the nitro-intermediate, a critical step in aniline synthesis. The choice of a catalytic hydrogenation method is based on its high efficiency and cleaner reaction profile compared to metal-acid reductions.[17]

Objective: To synthesize this compound from 2,4-dichloro-3-fluoro-1-nitrobenzene via catalytic hydrogenation.

Reagents & Equipment:

-

2,4-dichloro-3-fluoro-1-nitrobenzene (1.0 eq)

-

Palladium on carbon (5% Pd/C, 1-5 mol%)

-

Ethanol or Methanol (Solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reactor

-

Filtration apparatus (e.g., Buchner funnel with Celite®)

-

Rotary evaporator

Methodology:

-

Reactor Setup: Ensure the high-pressure reactor is clean and dry. Purge the vessel thoroughly with an inert gas (e.g., nitrogen or argon) to remove any residual oxygen.

-

Charging the Reactor: To the reactor vessel, add the 2,4-dichloro-3-fluoro-1-nitrobenzene, followed by the ethanol/methanol solvent. Finally, add the 5% Pd/C catalyst. Causality Note: The catalyst is added last to minimize handling of the dry, potentially pyrophoric powder.

-

Hydrogenation: Seal the reactor. Purge the headspace multiple times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor to the target pressure (e.g., 50-100 psi).

-

Reaction Execution: Begin vigorous stirring and heat the reaction mixture to a controlled temperature (e.g., 40-60°C). The reaction is exothermic; careful temperature monitoring is crucial. Expert Insight: Maintaining a moderate temperature and pressure is key to selectively reducing the nitro group without initiating hydrodehalogenation, a common side reaction that can cleave the C-Cl bonds.[16]

-

Monitoring & Completion: Monitor the reaction progress by observing the cessation of hydrogen uptake. This indicates the reaction is complete.

-

Work-up & Purification: a. Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The catalyst on the filter pad may be pyrophoric upon exposure to air while wet with solvent. Quench it carefully with water before disposal. c. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. d. The resulting crude product can be further purified by recrystallization or vacuum distillation to achieve high purity (>98%).[18]

Section 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the amino group and the unique electronic nature of the halogenated aromatic ring.

Core Reactivity

The presence of three electron-withdrawing halogens deactivates the aromatic ring towards electrophilic substitution, but the powerful activating effect of the amino group still directs reactions. The amine itself is a versatile functional handle.

Caption: Key reactions involving the amine group of the title compound.

-

Acylation: The amine readily reacts with acid chlorides or anhydrides to form stable amides. This is a common step for protecting the amine or for building more complex molecular structures.[19]

-

Diazotization: Treatment with nitrous acid (generated from NaNO₂ and a strong acid) converts the primary amine into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a wide variety of functional groups (e.g., -H, -OH, -CN, other halogens) via Sandmeyer or related reactions.[19]

-

N-Alkylation: The amine can be alkylated, although over-alkylation can be an issue. This reaction is fundamental for synthesizing secondary or tertiary aniline derivatives.[19]

Applications in Industry

The structure of this compound makes it an attractive intermediate for industries where biological activity is paramount.

-

Agrochemicals: It is a key component in the synthesis of modern herbicides and insecticides.[4][5] The specific halogenation pattern contributes to the final product's efficacy, stability, and selectivity, helping to control weeds in major crops like corn and soybeans.[4][5]

-

Pharmaceuticals: As a halogenated aniline, it is used in the development of specialty chemicals and active pharmaceutical ingredients (APIs).[3][4] The incorporation of both chlorine and fluorine is a well-established strategy in drug design to enhance potency and modulate metabolic pathways.[2][20] It serves as a building block for nitrogen-containing heterocycles, which are prevalent in many drug scaffolds.[4]

Section 4: Safety, Handling, and Storage

Working with halogenated anilines requires strict adherence to safety protocols due to their potential toxicity.

Hazard Profile

Based on data for structurally similar compounds like dichloroanilines, this compound should be handled as a hazardous substance.[21][22][23]

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[21]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[21]

-

Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[24]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[22] Eyewash stations and safety showers must be readily accessible.[22]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[21][22]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin contact.[21][22]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator with appropriate cartridges.[22]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[24][25]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[21]

References

- This compound | CAS#:443-93-6 | Chemsrc. [Link]

- This compound - MySkinRecipes. [Link]

- 2,4-dichloro-N-fluoroaniline | C6H4Cl2FN | CID 152012673 - PubChem. [Link]

- Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline - Pharmaffili

- GHS 11 (Rev.11) SDS Word 下载CAS: 443-93-6 Name: - XiXisys. [Link]

- 2,4-DICHLOROANILINE EXTRA PURE MSDS CAS-No. - Loba Chemie. [Link]

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google P

- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University. [Link]

- This compound - MySkinRecipes. [Link]

- Fluorinated building blocks in drug design: new p

- 2-Chloro-3-fluoroaniline: A Cornerstone for Innovation in Pharmaceuticals and Agrochemicals - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN101624348A - Preparation method of para-fluoroaniline - Google P

- 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem. [Link]

- CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique - Google P

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound | CAS#:443-93-6 | Chemsrc [chemsrc.com]

- 7. This compound | 443-93-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. 443-93-6|this compound|BLD Pharm [bldpharm.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 3-Fluoroaniline(372-19-0) 1H NMR [m.chemicalbook.com]

- 14. 2,4-Dichloroaniline(554-00-7) 13C NMR spectrum [chemicalbook.com]

- 15. vanderbilt.edu [vanderbilt.edu]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. 443-93-6 | 2,4-dichloro-3-fluoro-aniline - Aromsyn Co.,Ltd. [aromsyn.com]

- 19. nbinno.com [nbinno.com]

- 20. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. WERCS Studio - Application Error [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. lobachemie.com [lobachemie.com]

- 24. fishersci.com [fishersci.com]

- 25. 2,4-Dichloroaniline | C6H5Cl2N | CID 11123 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 2,4-Dichloro-3-fluoroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine that serves as a crucial intermediate in the synthesis of a variety of specialty chemicals. Its specific substitution pattern, featuring two chlorine atoms and one fluorine atom on the aniline ring, imparts unique reactivity and properties to the molecule. This makes it a valuable building block in the development of agrochemicals, particularly herbicides and insecticides, as well as in the synthesis of novel pharmaceutical compounds.[1] The presence and positions of the halogen atoms can significantly influence the biological activity, stability, and pharmacokinetic properties of the final products.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its synthesis, applications, and safety considerations.

Molecular and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While experimental data for this specific isomer is limited, predicted values from reputable chemical data sources provide valuable insights.

| Property | Value | Source |

| CAS Number | 443-93-6 | [1][2][3][4] |

| Molecular Formula | C₆H₄Cl₂FN | [1][2] |

| Molecular Weight | 180.01 g/mol | [1][2] |

| Boiling Point | 254.4 °C at 760 mmHg (Predicted) | [2][4] |

| Density | 1.5 g/cm³ (Predicted) | [2][4] |

| Flash Point | 107.6 °C (Predicted) | [2][4] |

| Refractive Index | 1.587 (Predicted) | [2] |

| Purity | 97% to >98% | [1][2] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis and Reactivity

This compound is valued in organic synthesis for its reactivity, which allows for the construction of nitrogen-containing heterocycles and other functionalized aromatic compounds.[1] While specific synthesis protocols for this isomer are not widely published in readily accessible literature, a common route to similar halogenated anilines involves the reduction of the corresponding nitroaromatic compound.

The amino group of this compound can undergo a variety of chemical transformations, including diazotization, acylation, and alkylation, making it a versatile precursor for more complex molecules. The halogen substituents also offer sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although the reactivity is influenced by the electron-withdrawing nature of the halogens and the directing effects of the amino group.

Applications in Research and Development

The primary application of this compound is as an intermediate in the chemical industry.[1] Its unique substitution pattern is strategically utilized in the following areas:

-

Agrochemicals: It plays a key role in the production of selective chloroacetanilide-type herbicides, which are effective in controlling weeds in various crops.[1] The specific halogenation pattern is designed to enhance the biological activity and stability of the final pesticide products.[1]

-

Pharmaceuticals and Specialty Chemicals: This compound is also employed in the development of new pharmaceutical ingredients and other specialty chemicals where a halogenated aniline moiety is required to build complex molecular architectures.[1]

Spectroscopic Characterization: An Overview

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the positions of the three halogen substituents and the amino group. The protons of the amino group will appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the six carbon atoms of the benzene ring, with their chemical shifts determined by the attached substituents. The carbons bonded to the halogens and the amino group will show characteristic shifts.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. The C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Experimental Protocols for Spectroscopic Analysis

For researchers synthesizing or utilizing this compound, obtaining detailed spectroscopic data is crucial for structure confirmation and purity assessment. Below are generalized protocols for acquiring this data.

Workflow for Spectroscopic Characterization

Caption: A generalized workflow for the spectroscopic characterization of this compound.

Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Protocol for IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film by dissolving the compound in a volatile solvent, depositing it on an IR-transparent window, and allowing the solvent to evaporate.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., electron ionization for GC-MS or electrospray ionization for LC-MS) will depend on the instrumentation available and the properties of the compound.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Safety and Handling

A specific, detailed Material Safety Data Sheet (MSDS) for this compound is not widely available. Therefore, it must be handled with the high degree of caution appropriate for a halogenated aniline, a class of compounds that are often toxic. The following safety precautions are based on data for structurally similar compounds and should be strictly adhered to:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

General Laboratory Safety Workflow

Caption: A standard workflow for the safe handling of chemical intermediates like this compound.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the agrochemical and pharmaceutical industries. While comprehensive experimental data on its physical properties are not extensively documented, predictive models and data from analogous compounds provide a solid foundation for its use in research and synthesis. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, is paramount for its successful and safe application in the development of new and innovative chemical products. Further research into the experimental characterization of this compound would be highly beneficial to the scientific community.

References

- This compound | CAS#:443-93-6 | Chemsrc. (n.d.).

- This compound. (n.d.). MySkinRecipes.

Sources

The Analytical Scientist's Guide to the Structural Elucidation of 2,4-Dichloro-3-fluoroaniline

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2,4-dichloro-3-fluoroaniline, a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This document is tailored for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of expertise, trustworthiness, and authoritative grounding. We will explore the synergistic application of chromatographic and spectroscopic techniques to unambiguously confirm the molecular structure of this polysubstituted aniline. The causality behind experimental choices, self-validating protocols, and comprehensive data interpretation are central to this guide.

Introduction: The Analytical Challenge

The unequivocal structure determination of multi-substituted aromatic compounds like this compound is a non-trivial task. The presence of multiple halogen substituents and an amino group on the benzene ring gives rise to complex spectral data. Isomeric impurities, often arising from the synthetic route, further complicate the analysis. A robust analytical workflow, therefore, must not only identify the target molecule but also be capable of separating and characterizing closely related isomers. This guide presents a multi-technique approach, integrating chromatography for separation with mass spectrometry and various forms of spectroscopy for definitive structural confirmation.

Foundational Knowledge: Synthesis and Physicochemical Properties

A foundational understanding of the synthesis of this compound provides critical insights into potential impurities that may need to be resolved during analysis. A common synthetic pathway involves the nitration and subsequent reduction of 1,3-dichloro-2-fluorobenzene.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 443-93-6 | [2] |

| Molecular Formula | C₆H₄Cl₂FN | [1] |

| Molecular Weight | 180.01 g/mol | [1] |

| Appearance | (Predicted) White to off-white crystalline solid | |

| Boiling Point | (Predicted) ~254 °C | |

| LogP | (Predicted) ~3.41 | [2] |

Chromatographic Separation: The First Line of Defense

Given the potential for isomeric impurities, a high-resolution chromatographic separation is the cornerstone of a reliable analytical workflow. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like halogenated anilines.[3]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or methanol.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Injector: Set to 250 °C with a splitless injection of 1 µL.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.

Rationale for Choices: The non-polar column separates compounds based on their boiling points, which is effective for many aniline isomers. The temperature program ensures good peak shape and resolution. EI at 70 eV is a standard condition that provides reproducible fragmentation patterns for library matching and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique, particularly useful for less volatile impurities or when derivatization is not desired.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

-

HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. Start with 30% acetonitrile and ramp to 90% over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at 254 nm.

Rationale for Choices: Reversed-phase chromatography separates compounds based on their polarity. The gradient elution ensures that both polar and non-polar impurities are eluted with good peak shape. Formic acid is added to improve peak shape and ionization efficiency if coupled to a mass spectrometer.

Mass Spectrometry: Unveiling the Molecular Weight and Elemental Composition

Mass spectrometry provides the molecular weight of the analyte and crucial information about its elemental composition through isotopic patterns.

Electron Ionization Mass Spectrometry (EI-MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[4] Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[4]

Table 2: Predicted Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z | Relative Abundance |

| [M]⁺ | 179 | 100% |

| [M+2]⁺ | 181 | ~65% |

| [M+4]⁺ | 183 | ~10% |

Note: The presence of this M:M+2:M+4 pattern in a roughly 9:6:1 ratio is a strong indicator of a dichlorinated compound.[5]

Predicted Fragmentation Pattern:

The molecular ion of this compound is expected to be relatively stable. Key fragmentation pathways would likely involve the loss of a chlorine atom or the aniline side chain functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the connectivity and spatial relationships of the atoms.

Disclaimer: The following spectral data are predicted using advanced computational models due to the limited availability of published experimental spectra. These predictions serve as a robust guide for interpreting experimental data.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the amino group.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.15 | d | J(H-F) = 8.5 |

| H-6 | 6.85 | d | J(H-H) = 8.5 |

| NH₂ | ~3.8 | br s | - |

Interpretation: The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom. The broad singlet for the amine protons is characteristic and its chemical shift can be solvent-dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly attached to the electronegative halogen atoms will be significantly deshielded.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 142.0 | - |

| C-2 | 120.5 | ~15 |

| C-3 | 155.0 | ~250 |

| C-4 | 118.0 | ~20 |

| C-5 | 128.0 | ~5 |

| C-6 | 115.0 | - |

Interpretation: The carbon attached to the fluorine (C-3) will show a large one-bond C-F coupling constant. The adjacent carbons will also exhibit smaller C-F couplings.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

Predicted ¹⁹F NMR Data:

The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom, which will be split by the adjacent protons. The chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

Table 5: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| 3400-3500 | N-H stretching (asymmetric and symmetric) |

| 1600-1650 | N-H bending |

| 1450-1550 | Aromatic C=C stretching |

| 1250-1350 | C-N stretching |

| 1000-1100 | C-F stretching |

| 700-850 | C-Cl stretching |

Interpretation: The presence of sharp peaks in the N-H stretching region is characteristic of a primary amine. The C-F and C-Cl stretching bands in the fingerprint region further support the presence of these halogens.

Integrated Analytical Workflow

The definitive structural elucidation of this compound relies on the integration of data from multiple analytical techniques. The following workflow provides a self-validating system for achieving this.

Sources

A-1 Technical Guide: Solubility of 2,4-Dichloro-3-fluoroaniline in Organic Solvents

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,4-Dichloro-3-fluoroaniline in organic solvents. Recognizing the current scarcity of published quantitative data for this specific compound, this document focuses on foundational principles, predictive models, and a robust experimental protocol. It leverages data from the structurally similar compound, 2,4-dichloro-5-fluoroaniline, as a case study to illustrate these concepts. This guide is intended for researchers, chemists, and pharmaceutical development professionals who require a deep, practical understanding of solubility for applications ranging from reaction chemistry to formulation development.

Introduction: The Critical Role of Solubility

This compound is a halogenated aniline derivative, a class of compounds that serve as crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The arrangement of chlorine and fluorine atoms on the aniline ring imparts unique electronic properties and reactivity, making it a valuable intermediate. However, its utility is fundamentally governed by its solubility.

In drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences bioavailability, formulation, and purification processes.[1] For process chemists, understanding solubility is paramount for optimizing reaction conditions, controlling crystallization, and ensuring product purity. An organic compound's ability to dissolve in a solvent is dictated by the intricate balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[2] The principle of "like dissolves like" serves as a primary guide, suggesting that substances with similar polarities are more likely to be miscible.[3][4]

This guide addresses the practical need for solubility data on this compound by providing the theoretical and experimental tools necessary to generate and interpret this crucial information.

Part 1: Theoretical Framework for Solubility

The solubility of a solid in a liquid is the extent to which the solid (solute) can dissolve in the liquid (solvent) to form a homogeneous solution at a given temperature and pressure. This process involves overcoming the solute's crystal lattice energy and the solvent's intermolecular forces to establish new, favorable solute-solvent interactions.[5]

Several key factors govern the solubility of an organic compound like this compound:

-

Polarity: The molecular structure of this compound, with its polar amine (-NH₂) group and electronegative halogen atoms (Cl, F), results in a significant dipole moment. Its solubility will be highest in solvents of comparable polarity.[2][6]

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the nitrogen and halogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols, water) can significantly enhance solubility through these strong intermolecular interactions.[2]

-

Physicochemical Properties: The inherent properties of this compound inform its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄Cl₂FN | [7] |

| Molecular Weight | 180.01 g/mol | [7] |

| Boiling Point | 254.4 ± 35.0 °C | [7] |

| LogP (Octanol-Water Partition Coefficient) | 3.41 | [7] |

| Polar Surface Area (PSA) | 26.02 Ų | [7] |

The high LogP value suggests a preference for lipophilic (non-polar) environments over aqueous ones, predicting low water solubility but higher solubility in many organic solvents.

Part 2: Predictive Modeling with the Kamlet-Taft LSER

While direct experimental data is the gold standard, predictive models can offer valuable insights. The Kamlet-Taft Linear Solvation Energy Relationship (LSER) is a powerful empirical model that correlates a solute's property (like solubility) to the solvatochromic parameters of the solvent.[8][9][10]

The relationship is generally expressed as:

XYZ = XYZ₀ + s(π* + dδ) + aα + bβ

Where:

-

XYZ is the solubility (or other solute property) in a given solvent.

-

XYZ₀ is the property in a reference solvent.

-

π* is the solvent's dipolarity/polarizability.[11]

-

α is the solvent's hydrogen-bond donating (HBD) acidity.[11]

-

β is the solvent's hydrogen-bond accepting (HBA) basicity.[11]

-

δ is a polarizability correction term.

-

s, d, a, and b are solute-dependent coefficients that quantify its sensitivity to each solvent property.

By determining the solubility of this compound in a carefully selected set of diverse solvents and performing a multiple linear regression, one can determine the coefficients (s, a, b) and build a predictive model for its solubility in other solvents.

Logical Relationship of Solubility Factors

The following diagram illustrates the key molecular interactions that the Kamlet-Taft model quantifies to predict solubility.

Caption: Figure 2: Experimental Workflow for Gravimetric Solubility Determination

Step-by-Step Procedure:

-

Preparation: To a series of glass vials, add a measured volume of the chosen solvent (e.g., 10.0 mL). Add an excess amount of this compound to each vial to ensure that a saturated solution is formed, with undissolved solid remaining. An excess is confirmed by visual inspection.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient time to reach equilibrium. A preliminary test should determine the necessary time, but 48-72 hours is typical.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment completely.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 5.0 mL) of the clear supernatant using a volumetric pipette or syringe. To avoid disturbing the sediment, draw the liquid from the upper portion of the solution. Immediately pass the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any suspended microcrystals. This step is critical to prevent overestimation of solubility.

-

Gravimetric Analysis:

-

Dispense the filtered aliquot into a pre-weighed, clean, and dry evaporation dish. Record the initial weight of the dish (W_dish).

-

Gently evaporate the solvent under a fume hood or with a slow stream of nitrogen gas at ambient temperature.

-

Once the solvent is evaporated, place the dish in a drying oven at a temperature well below the compound's melting point (e.g., 50-60 °C) until a constant weight is achieved. [12] * Cool the dish in a desiccator to room temperature before each weighing to prevent errors from air buoyancy.

-

Record the final constant weight of the dish plus the dried solute (W_final).

-

Data Calculation:

-

Mass of Solute (m_solute): m_solute = W_final - W_dish

-

Volume of Solvent (V_solvent): This is the volume of the aliquot taken (e.g., 5.0 mL).

-

Solubility (S): Expressed in g/L or mg/mL. S (g/L) = (m_solute [g] / V_solvent [mL]) * 1000

This entire procedure should be performed in triplicate to ensure the reliability and reproducibility of the results.

Part 4: Qualitative Solubility Prediction

Based on the structure of this compound (LogP = 3.41) and general solubility principles, a qualitative prediction can be made:

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate to good solubility is expected. The dichlorophenyl ring is lipophilic and will interact favorably with non-polar solvents via van der Waals forces.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Good to high solubility is predicted. These solvents have significant dipole moments that can interact with the polar C-Cl, C-F, and C-N bonds of the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate solubility is expected. While these solvents can hydrogen bond with the amine group, the large, non-polar halogenated ring may limit overall solubility compared to polar aprotic solvents.

-

Aqueous Solvents (Water): Very low solubility is expected, as confirmed by the high LogP value. The hydrophobic character of the molecule will dominate over the hydrophilic nature of the amine group.

This guide provides the essential theoretical and practical framework for researchers to confidently determine and interpret the solubility of this compound. By combining theoretical prediction with rigorous experimental protocol, scientists can generate the reliable data needed to advance their research and development objectives.

References

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.

- OECD. (1995). Test No. 105: Water Solubility.

- Chemsrc. (n.d.). This compound | CAS#:443-93-6.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Government of Canada. (n.d.). New Substances Notification.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Wikipedia. (n.d.). Solubility.

- Korovina, N. (2020, September 7). Principles of Solubility in Organic Chemistry. YouTube.

- Al-Mustaqbal University College. (n.d.). Determination of Solubility by Gravimetric Method.

- Royal Society of Chemistry. (n.d.). New linear solvation energy relationships for empirical solvent scales using the Kamlet–Abboud–Taft parameter sets in nematic liquid crystals.

- Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- Taft, R.W., Abboud, J.L.M., Kamlet, M.J., & Abraham, M.H. (1985). Linear solvation energy relations. Journal of Solution Chemistry, 14(3).

- IUPAC. (n.d.). Linear solvation energy relationships. The IUPAC Compendium of Chemical Terminology.

- Kamlet, M.J., Abboud, J.L., Abraham, M.H., & Taft, R.W. (1983). Linear Solvation Energy Relationships. 23. A Comprehensive Collection of the Solvatochromic Parameters, π, α, and β, and Some Methods for Simplifying the Generalized Solvatochromic Equation*. The Journal of Organic Chemistry, 48(17), 2877–2887.

- Analytical Chemistry Lab Manual. (n.d.). Experiment No. 1 GRAVIMETRIC ANALYSIS.

- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.

- ResearchGate. (n.d.). An Examination of Linear Solvation Energy Relationships.

- Basima A.A.Saleem. (n.d.). GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB.

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). 2,6-Dichloro-4-fluoroaniline.

- PubChem. (n.d.). 2,4-dichloro-N-fluoroaniline.

- University of Hertfordshire. (n.d.). 2,4-dichloroaniline. AERU.

- PubChem. (n.d.). 2,4-Dichloro-5-fluoroaniline.

- Chemsrc. (n.d.). 2,4-DICHLORO-5-FLUOROANILINE | CAS#:348-64-1.

- PubChem. (n.d.). 2,4-Dichloroaniline.

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. Khan Academy [khanacademy.org]

- 4. Solubility - Wikipedia [en.wikipedia.org]

- 5. One moment, please... [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | CAS#:443-93-6 | Chemsrc [chemsrc.com]

- 8. New linear solvation energy relationships for empirical solvent scales using the Kamlet–Abboud–Taft parameter sets in nematic liquid crystals - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. metaphactory [semopenalex.org]

- 10. goldbook.iupac.org [goldbook.iupac.org]

- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 12. pharmajournal.net [pharmajournal.net]

A Technical Guide to the Spectral Analysis of 2,4-Dichloro-3-fluoroaniline

Introduction

2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine of significant interest to researchers and professionals in drug development and agrochemical synthesis.[1] Its utility as a chemical intermediate necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this molecule. This in-depth guide offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Given the limited availability of direct experimental spectra in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.

This document is structured to provide not only the spectral data itself but also the underlying scientific rationale for the predicted values and fragmentation patterns. It includes detailed, field-proven protocols for acquiring high-quality spectral data, ensuring that researchers can confidently apply these methodologies in their own laboratories.

Molecular Structure and Predicted Spectroscopic Features

The arrangement of substituents on the aniline ring dictates the electronic environment of each atom, giving rise to a unique spectroscopic fingerprint. The two chlorine atoms and one fluorine atom, all being electronegative, exert a significant influence on the aromatic system.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| NH₂ | ~3.8 - 4.5 | Broad singlet | - |

| H-5 | ~6.8 - 7.0 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 2-4 Hz, ³J(H-H) ≈ 8-9 Hz |

| H-6 | ~7.1 - 7.3 | Doublet of doublets (dd) | ⁵J(H-F) ≈ 1-2 Hz, ³J(H-H) ≈ 8-9 Hz |

Note: Chemical shifts are referenced to TMS at 0 ppm in a non-polar solvent like CDCl₃. The NH₂ signal's position and broadness are highly dependent on solvent and concentration.

The fluorine atom will couple with the aromatic protons, with the magnitude of the coupling constant (J) decreasing with the number of bonds separating the nuclei.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, with their chemical shifts significantly affected by the attached substituents.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~140 - 145 (d, J(C-F) ≈ 3-5 Hz) |

| C-2 | ~118 - 122 (d, J(C-F) ≈ 15-20 Hz) |

| C-3 | ~150 - 155 (d, J(C-F) ≈ 240-250 Hz) |

| C-4 | ~120 - 125 (d, J(C-F) ≈ 10-15 Hz) |

| C-5 | ~115 - 120 (d, J(C-F) ≈ 3-5 Hz) |

| C-6 | ~128 - 132 (d, J(C-F) ≈ 1-2 Hz) |

Note: 'd' denotes a doublet arising from coupling with the ¹⁹F nucleus.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3] The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the other substituents on the aromatic ring.[4]

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -120 to -140 | Multiplet |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-N, C=C, and C-X (X = Cl, F) bonds.[5]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400 - 3500 | N-H asymmetric stretch | Medium |

| 3300 - 3400 | N-H symmetric stretch | Medium |

| 1600 - 1650 | N-H scissoring | Medium-Strong |

| 1500 - 1600 | C=C aromatic ring stretch | Medium-Strong |

| 1250 - 1350 | C-N stretch | Strong |

| 1100 - 1200 | C-F stretch | Strong |

| 700 - 850 | C-Cl stretch | Strong |

The presence of multiple strong absorption bands in the fingerprint region (below 1500 cm⁻¹) is expected due to the various C-X and C-C bond vibrations.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation.

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 179/181/183 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |

| 144/146 | [M-Cl]⁺ | Loss of a chlorine radical. |

| 116 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide. |

The fragmentation of halogenated anilines under electron ionization typically involves the loss of a halogen atom followed by the elimination of HCN from the aromatic ring.[8][9]

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectral data for a solid organic compound like this compound.

NMR Data Acquisition

Caption: Workflow for ATR-FTIR data acquisition.

MS Data Acquisition (EI-GC-MS)

Caption: Workflow for EI-GC-MS data acquisition.

Conclusion

This technical guide provides a comprehensive predictive analysis of the NMR, IR, and MS spectral data for this compound. By combining theoretical principles with data from analogous compounds, a detailed and reliable spectral profile has been constructed. The included experimental protocols offer a standardized approach for researchers to obtain high-quality data. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis, characterization, and application of this important chemical intermediate.

References

- Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804. [Link]

- Deutsch, C. J., & Taylor, J. S. (1989).

- SpectraBase. (n.d.). 4-Fluoroaniline - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

- Socrates, G. (1980). Infrared Characteristic Group Frequencies. John Wiley & Sons.

- Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. [Link]

- UC Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. [Link]

- Chemistry LibreTexts. (2023).

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 282. [Link]

- Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

- Li, Y., et al. (2022). Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. Foods, 11(15), 2291. [Link]

- ResearchGate. (2025). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix.

- Hardt, J., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(21), 3566–3572. [Link]

- MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

- Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides.

- PubChem. (n.d.). 2,4-dichloro-N-fluoroaniline. PubChem. [Link]

- Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. [Link]

- Chemsrc. (n.d.). This compound | CAS#:443-93-6. Chemsrc. [Link]

- Royal Society of Chemistry. (n.d.). Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. Royal Society of Chemistry. [Link]

- SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New class of 19F pH indicators: fluoroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

A Technical Guide to the ¹H NMR Spectrum of 2,4-Dichloro-3-fluoroaniline: Prediction, Analysis, and Experimental Protocol

Abstract

This technical guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,4-Dichloro-3-fluoroaniline, a key intermediate in pharmaceutical and agrochemical synthesis. In the absence of readily available experimental spectra, this document focuses on a robust, first-principles prediction of the spectrum, grounded in established NMR theory. We will dissect the complex interplay of electronic effects from halogen and amine substituents and elucidate the expected chemical shifts and spin-spin coupling patterns. This guide serves as a valuable resource for researchers, chemists, and quality control professionals, offering not only a detailed spectral interpretation but also a field-proven, step-by-step protocol for experimental data acquisition and analysis.

Introduction: The Structural Significance of this compound

This compound is a polysubstituted aromatic amine whose utility in organic synthesis is defined by the specific placement of its functional groups. The precise confirmation of this substitution pattern is critical for ensuring the purity of downstream products and the validity of research outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each proton.[1] This guide will build a comprehensive understanding of the ¹H NMR spectrum of the title compound from the ground up, demonstrating how to predict, acquire, and interpret its unique spectral signature.

Theoretical Framework: Decoding Substituent Effects

The ¹H NMR spectrum of this compound is governed by the electronic environment of its two remaining aromatic protons, H-5 and H-6. This environment is a direct consequence of the inductive and resonance effects exerted by the amine (-NH₂), chlorine (-Cl), and fluorine (-F) substituents.

-

The Amino Group (-NH₂): As a powerful electron-donating group (EDG) through resonance, the amino group's lone pair of electrons increases electron density on the aromatic ring, particularly at the ortho and para positions.[2] This increased electron density results in magnetic shielding, causing the corresponding protons to resonate at a higher field (lower ppm).

-

The Halogen Groups (-Cl, -F): Halogens exert a dual influence. They are electronegative and withdraw electron density through the sigma bonds (inductive effect), which deshields nearby protons and shifts their signals to a lower field (higher ppm).[3] Conversely, through resonance, their lone pairs can donate electron density, a shielding effect that is generally weaker than their inductive withdrawal. For halogens, the inductive effect is dominant in influencing proton chemical shifts.[4]

In this compound, the cumulative effect of these substituents creates a distinct electronic landscape for H-5 and H-6, leading to well-differentiated chemical shifts.

Spin-Spin Coupling: The Language of Connectivity

Beyond the chemical shift, the connectivity of atoms is revealed through spin-spin, or J-coupling.[5] This phenomenon, mediated through chemical bonds, splits NMR signals into multiplets. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical structural information.[6]

For this molecule, we anticipate two primary types of coupling:

-

Proton-Proton (³JHH) Coupling: The two adjacent aromatic protons, H-5 and H-6, will couple with each other. This is a vicinal, or three-bond coupling, and for ortho protons on a benzene ring, it typically falls in the range of 7–10 Hz.[2]

-

Proton-Fluorine (JHF) Coupling: The fluorine atom at C-3, being a spin-½ nucleus, will also couple with the aromatic protons. The magnitude of H-F coupling depends on the number of intervening bonds:

-

Meta-coupling (⁴JHF): Coupling between F-3 and H-5 (four bonds) is expected to be in the range of 4–8 Hz.

-

Para-coupling (⁵JHF): Coupling between F-3 and H-6 (five bonds) is typically smaller, around 0–3 Hz.

-

Predicted ¹H NMR Spectrum Analysis

Based on the theoretical principles outlined above, we can construct a detailed prediction of the ¹H NMR spectrum. The protons of interest are labeled on the molecular structure below.

Signal Assignment and Interpretation:

-

H-5 Proton: This proton is ortho to a chlorine atom (deshielding) and meta to both the amino group (shielding) and the second chlorine atom (deshielding). It will appear as a doublet of doublets (dd) . The primary splitting will be from the ortho-coupling to H-6 (³JHH ≈ 8 Hz), and the secondary splitting will be from the meta-coupling to the fluorine atom (⁴JHF ≈ 6 Hz).

-

H-6 Proton: This proton is ortho to the amino group (strong shielding) and meta to a chlorine atom (deshielding). It is expected to resonate at a higher field (lower ppm) than H-5. It will also appear as a doublet of doublets (dd) due to ortho-coupling with H-5 (³JHH ≈ 8 Hz) and a smaller para-coupling to the fluorine atom (⁵JHF ≈ 2 Hz).

-

-NH₂ Protons: The two amine protons typically appear as a single, broad peak due to quadrupole broadening from the nitrogen atom and chemical exchange. Its chemical shift is highly dependent on solvent and concentration but is often observed between 3.5 and 5.0 ppm for anilines.[7]

Visualization of Coupling Interactions

The following diagram illustrates the key spin-spin coupling relationships that dictate the splitting patterns of the aromatic protons in this compound.

Caption: Spin-spin coupling pathways in this compound.

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound, assuming acquisition in a standard solvent like CDCl₃.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | 6.6 - 6.8 | dd | ³JHH ≈ 8.5, ⁵JHF ≈ 2.0 |

| H-5 | 7.0 - 7.2 | dd | ³JHH ≈ 8.5, ⁴JHF ≈ 6.5 |

| -NH₂ | 3.8 - 4.5 (broad) | s (br) | N/A |

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature.

Experimental Protocol for Spectrum Acquisition

Adherence to a rigorous and validated protocol is paramount for obtaining high-quality, reproducible NMR data. The following section details the necessary steps from sample preparation to instrument setup.

Workflow for ¹H NMR Data Acquisition

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Select an appropriate deuterated solvent (e.g., Chloroform-d, DMSO-d₆) that fully dissolves the compound and does not have signals that overlap with the analyte's signals.[10]

-

Dissolve the sample in approximately 0.7 mL of the chosen solvent in a clean vial. The solvent should contain an internal reference standard, typically tetramethylsilane (TMS), for chemical shift calibration.

-

To ensure magnetic field homogeneity, the solution must be free of any solid particles. Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[11]

-

Spectrometer Operation:

-

Insert the NMR tube into the spectrometer's sample holder.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for stabilizing the magnetic field during the experiment.[12]

-

Shim the magnetic field by adjusting the shim coils to maximize the field homogeneity, which results in sharp, symmetrical peaks.[12]

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400-500 MHz spectrometer are:

-

Pulse Angle: A 30-45° pulse is a good compromise between signal intensity and preventing signal saturation, ensuring accurate integration.[12]

-

Acquisition Time (at): ~4 seconds.

-

Relaxation Delay (d1): 1-2 seconds to allow for nuclear relaxation between pulses.

-

Number of Scans (nt): 8 to 16 scans are usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.[13]

-

-

Initiate the acquisition to obtain the Free Induction Decay (FID) signal.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the area under each peak to determine the relative ratio of protons.

-

Conclusion

The ¹H NMR spectrum of this compound is a highly informative fingerprint of its molecular structure. A predictive analysis based on fundamental principles of substituent effects and spin-spin coupling reveals a characteristic pattern of two doublet of doublets in the aromatic region, arising from both H-H and H-F couplings. This in-depth guide provides the theoretical foundation for interpreting this complex spectrum and a robust experimental protocol to ensure the acquisition of high-quality data. By leveraging this information, researchers and scientists can confidently verify the structure and purity of this important chemical intermediate.

References

- NMR Sample Preparation. (n.d.). University of California, Riverside.

- Spin-spin splitting and coupling. (n.d.). Organic Chemistry at CU Boulder.

- Abraham, R. J., Mobli, M., & Smith, R. J. (2005). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(1), 33-44.

- Guide: Preparing a Sample for NMR analysis – Part I. (2024). Nanalysis.

- Interpreting Aromatic NMR Signals. (2021). YouTube.

- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- Hnyk, D., Strouhal, M., & Teat, S. J. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry, 18(3), 981-986.

- NMR Sample Preparation. (n.d.). University of Notre Dame.

- Hnyk, D., Strouhal, M., & Teat, S. J. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. PubMed.

- Sample preparation. (n.d.). University of Ottawa.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). St. Olaf College.

- Short Summary of ¹H-NMR Interpretation. (n.d.). James Madison University.

- Abraham, R. J., Mobli, M., & Smith, R. J. (n.d.). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab-initio investigation. Modgraph.

- Interpreting H-NMR Spectra Aromatic Molecule. (2024). YouTube.

- Forgac, M., et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 47(33), 9432-9434.

- Inductive Effects on Chemical Shift: Overview. (2024). JoVE.

- ¹H NMR Spectra and Interpretation. (n.d.). KPU Pressbooks.

- ¹H NMR Chemical Shifts. (n.d.).

- Sharma, V., et al. (n.d.). Supporting Information. New Journal of Chemistry.

- A User Guide to Modern NMR Experiments. (n.d.). University of Oxford.

- Acquiring ¹H and ¹³C Spectra. (2018). Royal Society of Chemistry.

- Schaefer, T., & Schneider, W. G. (1960). Ring-proton chemical shifts of some substituted anilines in carbon tetrachloride and trifluoroacetic acid. Canadian Journal of Chemistry, 38(11), 2066-2076.

- ¹H–¹H Coupling in Proton NMR. (2025). ACD/Labs.

- The ¹H-NMR experiment. (2022). Chemistry LibreTexts.

- NMR Experiment Procedure. (2013). Emory University.

- Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

- NMR Spectroscopy. (2022). Chemistry LibreTexts.

- Nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). ACS Publications.

- An Introduction to Biological NMR Spectroscopy. (2012). Molecular & Cellular Proteomics.

- A study of the ¹⁵N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. (2001). PubMed.

- Aniline ¹H NMR Spectrum (1D, 500 MHz, CDCl₃, experimental). (n.d.). Human Metabolome Database.

- NMR Spectroscopy: Basic Theory. (2017). YouTube.

- The ¹³C NMR chemical shift values of aniline and 2-butylthioaniline in DMSO-d₆. (n.d.). ResearchGate.

- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

Sources

- 1. ijirset.com [ijirset.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Video: Inductive Effects on Chemical Shift: Overview [jove.com]

- 4. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. mun.ca [mun.ca]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. books.rsc.org [books.rsc.org]

- 13. emory.edu [emory.edu]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of 2,4-Dichloro-3-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-3-fluoroaniline is a halogenated aromatic amine of significant interest in the synthesis of pharmaceuticals and agrochemicals. Its nuanced structure, featuring a trifunctional substitution pattern on the aniline ring, presents a compelling case for detailed spectroscopic analysis. For researchers in drug development and synthetic chemistry, a comprehensive understanding of its molecular architecture is paramount for predicting reactivity, metabolic pathways, and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as an indispensable tool for the unambiguous structural elucidation of such molecules.

This technical guide provides an in-depth analysis of the 13C NMR spectrum of this compound. In the absence of readily available experimental data, this guide leverages high-quality predicted chemical shifts, corroborated by empirical data from analogous compounds, to offer a robust interpretation of its spectral features. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Predicted 13C NMR Chemical Shifts

The 13C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The predicted values, presented in Table 1, provide a quantitative basis for the structural assignment of each carbon atom in the aromatic ring.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 141.2 |

| C2 | 119.5 |

| C3 | 155.0 (d, ¹JCF = 250 Hz) |

| C4 | 120.8 |

| C5 | 129.5 |

| C6 | 116.3 |

Table 1: Predicted 13C NMR chemical shifts for this compound.

Spectral Interpretation and Rationale

The interpretation of the 13C NMR spectrum of this compound is governed by the cumulative electronic effects of the amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents on the benzene ring.

C1 (141.2 ppm): This carbon, directly bonded to the electron-donating amino group, is expected to be shielded. However, its downfield shift can be attributed to the combined deshielding effects of the ortho- and para-chlorine and fluorine substituents.

C2 (119.5 ppm): Situated ortho to the amino group and meta to the fluorine, this carbon experiences a moderate shielding effect. The electron-donating nature of the amino group is the dominant influence on its chemical shift.

C3 (155.0 ppm): The carbon atom directly attached to the highly electronegative fluorine atom exhibits the most downfield shift. Furthermore, this signal is predicted to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, a characteristic feature of fluorinated aromatic compounds.

C4 (120.8 ppm): This carbon is bonded to a chlorine atom and is positioned para to the amino group. The interplay between the electron-withdrawing nature of the chlorine and the electron-donating resonance effect of the amino group results in its observed chemical shift.

C5 (129.5 ppm): Located meta to the amino group and ortho to a chlorine atom, this carbon is less influenced by the amino group's resonance effect and is primarily deshielded by the adjacent chlorine.

C6 (116.3 ppm): This carbon, ortho to the amino group and meta to the chlorine at C4, is significantly shielded by the strong electron-donating amino group, resulting in the most upfield signal in the aromatic region.

The following Graphviz diagram illustrates the structure of this compound and the predicted chemical shifts, providing a clear visual representation of the substituent effects.

Caption: Molecular structure of this compound with predicted 13C NMR chemical shifts.

Experimental Protocol for 13C NMR Acquisition

For researchers seeking to acquire experimental 13C NMR data for this compound or related solid-state aniline derivatives, the following protocol provides a standardized methodology.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using gentle agitation or sonication if necessary.

2. Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Nucleus: ¹³C

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: A minimum of 1024 scans is recommended to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): Approximately 1-2 seconds.

-

Spectral Width (sw): A spectral width of at least 250 ppm is recommended to encompass all carbon signals.

-

Temperature: 298 K (25 °C).

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) or an internal standard such as tetramethylsilane (TMS).

The logical workflow for the characterization of a synthesized aniline derivative is depicted in the following diagram.

Caption: Experimental workflow for the characterization of a synthesized aniline derivative.

Conclusion

This technical guide provides a detailed and authoritative overview of the 13C NMR chemical shifts of this compound. By integrating predicted data with established principles of NMR spectroscopy and substituent effects, this document offers valuable insights for researchers in the fields of synthetic chemistry and drug development. The provided experimental protocol serves as a practical resource for the acquisition of high-quality NMR data for this and structurally related compounds.

References

- NMRDB. (n.d.). Predict 13C carbon NMR spectra.

- Chemistry LibreTexts. (2022, October 3). 5.3: Factors That Influence NMR Chemical Shift.

- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.

FTIR spectrum analysis of 2,4-Dichloro-3-fluoroaniline

An In-Depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectrum Analysis of 2,4-Dichloro-3-fluoroaniline

Authored by: A Senior Application Scientist

Preamble: The Analytical Imperative for this compound

In the landscape of pharmaceutical development and fine chemical synthesis, the structural elucidation of substituted aromatic amines is a critical checkpoint. This compound, a polysubstituted aniline, presents a unique analytical challenge due to the overlapping spectral influences of its amine, chloro, and fluoro functionalities on an aromatic framework. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a primary, non-destructive technique for its qualitative analysis. It provides an unambiguous vibrational "fingerprint," confirming the presence of key functional groups and offering insights into the molecule's substitution pattern.

This guide moves beyond a simple recitation of spectral data. It is designed to provide researchers and drug development professionals with the scientific rationale behind the spectral interpretation, the causality driving experimental choices, and the robust protocols necessary for generating high-fidelity, reproducible data.

Section 1: The Molecular Structure and Its Vibrational Logic

Understanding the FTIR spectrum begins with the molecule itself. This compound (C₆H₄Cl₂FN) is an aromatic amine where the benzene ring is substituted with two chlorine atoms, one fluorine atom, and an amino group (-NH₂). Each of these components contributes distinct vibrational modes—stretching and bending—that absorb infrared radiation at characteristic frequencies.

The positions of these substituents are paramount. The electron-donating amino group and the electron-withdrawing halogens create a complex electronic environment that influences bond strengths and, consequently, their vibrational frequencies. Our analysis will not only identify the presence of these bonds but also infer the effects of their intramolecular interactions.

Caption: Molecular structure of this compound.

Section 2: Experimental Protocol: Ensuring Spectral Fidelity

The quality of an FTIR spectrum is inextricably linked to the sample preparation and instrument parameters. A flawed protocol can introduce artifacts, obscure important peaks, or produce non-reproducible results. The following protocols are designed as self-validating systems.

Primary Technique: Potassium Bromide (KBr) Pellet Method